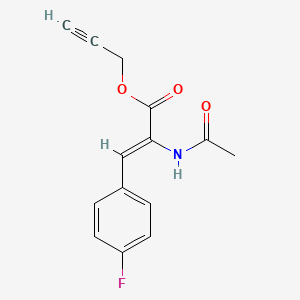
N-acetyl-4-fluorophenylalanylleucine
Overview
Description
N-acetyl-4-fluorophenylalanylleucine (FAL) is a synthetic peptide that has been extensively studied for its potential applications in scientific research. This peptide is composed of two amino acids, phenylalanine and leucine, and is modified with an acetyl group and a fluorine atom. The synthesis of FAL is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-acetyl-4-fluorophenylalanylleucine has been studied extensively for its potential applications in scientific research. One of the main areas of research is in the field of drug discovery. This compound has been shown to have potential as a lead compound for the development of new drugs. It has been found to have activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a tool in the study of protein-protein interactions.
Mechanism of Action
The mechanism of action of N-acetyl-4-fluorophenylalanylleucine is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the formation of protein-protein interactions. This leads to a disruption of the normal cellular processes, which can result in cell death. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to have activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-acetyl-4-fluorophenylalanylleucine is its potential as a lead compound for the development of new drugs. Its activity against a range of diseases makes it an attractive target for drug discovery. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. This can make it difficult for researchers to work with this compound in the lab. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are many potential future directions for research on N-acetyl-4-fluorophenylalanylleucine. One area of research is in the development of new drugs based on the structure of this compound. Researchers could also study the mechanism of action of this compound in more detail to better understand its effects on cellular processes. Additionally, this compound could be used as a tool in the study of protein-protein interactions, which could lead to the development of new therapies for a range of diseases.
properties
IUPAC Name |
2-[[2-acetamido-3-(4-fluorophenyl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4/c1-10(2)8-15(17(23)24)20-16(22)14(19-11(3)21)9-12-4-6-13(18)7-5-12/h4-7,10,14-15H,8-9H2,1-3H3,(H,19,21)(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHQCBXARBIIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B3931090.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B3931118.png)







![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B3931193.png)